molecular formula C18H16N2O3 B11330131 N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

Cat. No.: B11330131
M. Wt: 308.3 g/mol
InChI Key: AYHDCVVNECIADF-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide typically involves the reaction of 8-methoxyquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide stands out due to its unique combination of the quinoline and phenoxyacetamide moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C18H16N2O3/c1-22-16-10-9-15(14-8-5-11-19-18(14)16)20-17(21)12-23-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,21)

InChI Key

AYHDCVVNECIADF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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